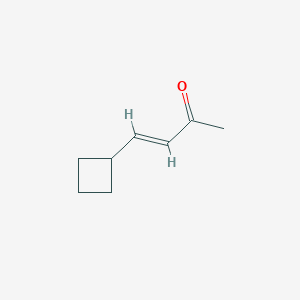

4-Cyclobutylbut-3-en-2-one

Description

Conceptual Framework of Alpha, Beta-Unsaturated Ketones in Contemporary Organic Chemistry

Alpha, beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which profoundly influences the molecule's reactivity.

The conjugated system in α,β-unsaturated ketones creates two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for two main types of nucleophilic attack: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. libretexts.org The outcome of the reaction is often dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates), preferentially undergo 1,4-addition. libretexts.org

This versatile reactivity makes α,β-unsaturated ketones invaluable building blocks in organic synthesis, enabling the construction of complex molecular architectures. youtube.com They are key intermediates in numerous named reactions, including the Robinson annulation, which is a powerful method for forming six-membered rings.

Significance of Cyclobutane (B1203170) Derivatives in Advanced Synthetic Strategies

The cyclobutane motif, a four-membered carbocycle, is a fascinating and synthetically useful structure in organic chemistry. Its significance stems largely from its inherent ring strain, which is a consequence of the deviation of its bond angles from the ideal sp³ hybridization angle. This strain can be harnessed as a driving force for a variety of chemical transformations.

Cyclobutane derivatives are valuable intermediates in the synthesis of other cyclic and acyclic compounds through ring-opening, ring-expansion, and rearrangement reactions. ugent.be For instance, the strain within the cyclobutane ring can facilitate selective bond cleavage under thermal, photochemical, or catalytic conditions, leading to the formation of more complex molecular skeletons. ugent.besorbonne-universite.fr

Furthermore, the rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry and materials science. nih.gov The incorporation of a cyclobutane unit can impart specific conformational constraints on a molecule, which can be crucial for its biological activity or material properties.

Historical Context and Evolution of Research on Cyclobutyl-Substituted Enones

Specific historical accounts and a detailed evolution of research focusing solely on 4-Cyclobutylbut-3-en-2-one are not extensively documented in mainstream chemical literature. Its study is largely embedded within the broader exploration of α,β-unsaturated ketones and cyclobutane chemistry. The synthesis of related structures, such as (S)-benzyl (1-((tert-butyldimethylsilyl) oxy)-2-cyclobutylbut-3-en-2-yl)carbamate from cyclobutyl carboxylic acid, suggests that the construction of such systems is feasible through established synthetic methodologies. grafiati.comgrafiati.com Research into the photochemical behavior of enones, a field that gained significant traction in the mid-20th century, has provided a foundational understanding of the potential reactions of cyclobutyl-substituted enones, including [2+2] cycloadditions and other rearrangements. organicreactions.orgscripps.edu

Research Trajectories and Contemporary Relevance of this compound in Chemical Sciences

While dedicated research on this compound is limited, its potential as a synthon in organic synthesis can be inferred from the known reactivity of its constituent parts. Contemporary research trajectories for a molecule of this nature would likely explore its utility in several key areas:

Photochemical Cycloadditions: As an enone, this compound is a potential substrate for photochemical [2+2] cycloaddition reactions with alkenes, leading to the formation of complex polycyclic systems containing multiple cyclobutane rings. The stereochemical outcome of such reactions is often predictable, making it a valuable tool for target-oriented synthesis. organicreactions.orgd-nb.infonih.gov

Conjugate Addition Reactions: The electrophilic β-carbon is susceptible to attack by a wide range of nucleophiles. This could be exploited to introduce various functional groups, building molecular complexity in a controlled manner. The use of chiral catalysts in such additions could provide enantiomerically enriched products, a key consideration in modern pharmaceutical chemistry. libretexts.orglibretexts.orgrsc.org

Ring-Expansion and Rearrangement Reactions: The presence of the strained cyclobutane ring opens up possibilities for skeletal rearrangements. Under appropriate conditions (e.g., thermal, acidic, or metal-catalyzed), the cyclobutane ring could undergo expansion to form five-membered rings or other rearranged products, providing access to diverse molecular scaffolds. ugent.bethieme-connect.debeilstein-journals.org

A recent patent application has mentioned this compound as an intermediate in the synthesis of tetrahydroacridinone analogues for the treatment and prevention of malaria, highlighting its potential relevance in medicinal chemistry.

Interactive Data Tables

Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | (E)-4-cyclobutylbut-3-en-2-one |

| CAS Number | 98602-42-7 |

Computed Spectral Data of this compound nih.gov

| Spectral Data Type | Predicted Peaks/Values |

| ¹H NMR | Predicted shifts would include signals for the acetyl protons, the vinylic protons, and the protons of the cyclobutyl ring. The coupling between the vinylic protons would be indicative of the (E)-configuration. |

| ¹³C NMR | Predicted shifts would include a signal for the carbonyl carbon (typically δ > 190 ppm), signals for the two vinylic carbons, and signals for the carbons of the cyclobutyl ring. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ketone (around 1670-1690 cm⁻¹) and a band for the C=C stretch of the alkene (around 1620-1640 cm⁻¹) would be expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 124. Fragmentation patterns would likely involve cleavage of the acyl group and fragmentation of the cyclobutane ring. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

98602-42-7 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(E)-4-cyclobutylbut-3-en-2-one |

InChI |

InChI=1S/C8H12O/c1-7(9)5-6-8-3-2-4-8/h5-6,8H,2-4H2,1H3/b6-5+ |

InChI Key |

WFGYHDUDDGCXIV-AATRIKPKSA-N |

SMILES |

CC(=O)C=CC1CCC1 |

Isomeric SMILES |

CC(=O)/C=C/C1CCC1 |

Canonical SMILES |

CC(=O)C=CC1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutylbut 3 En 2 One and Its Precursors

Classical and Modern Synthetic Routes to 4-Cyclobutylbut-3-en-2-one

The construction of this compound can be approached through several established synthetic disconnections, primarily involving the formation of the carbon-carbon double bond. These methods often begin with readily available precursors and employ functional group transformations, condensation reactions, or strategic olefination.

Precursor Synthesis and Functional Group Transformations

The logical precursors for the synthesis of this compound are cyclobutanecarboxaldehyde (B128957) and a two-carbon nucleophile, such as the enolate of acetone (B3395972). Cyclobutanecarboxaldehyde can be synthesized from cyclobutanemethanol through oxidation. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.

Alternatively, functional group transformations of other cyclobutane (B1203170) derivatives can provide the necessary aldehyde. For instance, the reduction of cyclobutanecarbonyl chloride or the ozonolysis of vinylcyclobutane could yield cyclobutanecarboxaldehyde.

Condensation and Elimination Approaches

The most direct and classical approach to forming the enone is through an Aldol (B89426) condensation reaction between cyclobutanecarboxaldehyde and acetone. magritek.commasterorganicchemistry.commnstate.edu This reaction is typically base-catalyzed, involving the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of cyclobutanecarboxaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration, often under the reaction conditions or with gentle heating, to yield the α,β-unsaturated ketone, this compound. libretexts.org

The reaction can be performed using a variety of bases, with sodium hydroxide (B78521) or potassium hydroxide in an alcohol-water solvent system being common. magritek.com The success of this mixed aldol condensation relies on the higher reactivity of the aldehyde electrophile compared to the ketone. libretexts.org

| Aldehyde | Ketone | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Cyclobutanecarboxaldehyde | Acetone | NaOH | Ethanol/Water | Moderate to High |

| Benzaldehyde | Acetone | NaOH | Ethanol/Water | High mnstate.edu |

Strategic Olefination Methods for Enone Formation

Olefination reactions provide another powerful strategy for the synthesis of enones. The Wittig reaction, a Nobel Prize-winning method, is a prominent example. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of this compound, cyclobutanecarboxaldehyde would be reacted with acetylmethylidenetriphenylphosphorane (Ph₃P=CHCOCH₃). This stabilized ylide is known to favor the formation of the (E)-alkene. organic-chemistry.org

The ylide is typically prepared by the deprotonation of the corresponding phosphonium salt with a suitable base. lumenlearning.com The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

Another relevant olefination is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. This method often provides excellent (E)-selectivity and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification.

| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | (Z) for non-stabilized, (E) for stabilized ylides organic-chemistry.org | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | Dialkyl phosphate |

Advanced Catalytic Synthesis of this compound Analogues

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and sustainability. These approaches, employing transition metals or small organic molecules as catalysts, are highly applicable to the synthesis of enones and their analogues.

Transition Metal-Mediated Pathways (e.g., Palladium, Ruthenium Catalysis)

Palladium and ruthenium catalysts are particularly versatile in C-C bond formation and functional group manipulations relevant to enone synthesis.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to construct the enone framework. For instance, a vinyl organometallic reagent derived from cyclobutane could be coupled with an appropriate acetyl-containing electrophile. More directly, palladium catalysts can mediate the dehydrogenation of saturated ketones to their corresponding enones. nih.govnih.gov This oxidative approach often utilizes molecular oxygen as the terminal oxidant, representing a green synthetic route.

Ruthenium Catalysis: Ruthenium catalysts are effective in various transformations that can lead to enones. For example, ruthenium-catalyzed oxidation of allylic alcohols provides a direct route to α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org Ruthenium complexes can also catalyze the isomerization of propargyl alcohols to enones. nih.gov Additionally, ruthenium-catalyzed 1,4-addition reactions to enones are well-documented, highlighting the utility of these catalysts in the further functionalization of the target molecule. rsc.org

| Catalyst Type | Reaction | Starting Material Type | Key Advantage |

|---|---|---|---|

| Palladium | Aerobic Dehydrogenation | Saturated Ketone nih.govnih.gov | Atom economy, use of O₂ as oxidant nih.gov |

| Ruthenium | Oxidation of Allylic Alcohol | Allylic Alcohol nih.govorganic-chemistry.org | Direct conversion |

| Ruthenium | Isomerization | Propargyl Alcohol nih.gov | Atom economical rearrangement nih.gov |

Organocatalytic Approaches in Enone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For enone synthesis, organocatalysts can be employed in various ways.

One common approach is the use of chiral amines to catalyze aldol reactions, leading to enantioenriched β-hydroxy ketones which can then be dehydrated to chiral enones. Furthermore, organocatalysts can be used in the functionalization of pre-formed enones. For example, chiral secondary amines can activate enones towards nucleophilic attack at the β-position through the formation of a transient iminium ion. This strategy is widely used in asymmetric conjugate additions.

Organocatalytic transfer hydrogenation of cyclic enones has also been accomplished, providing a method for the enantioselective reduction of the double bond to generate chiral saturated ketones. princeton.edu While this is the reverse of enone formation, it demonstrates the powerful synergy between organocatalysis and enone chemistry.

Enamine Catalysis for Asymmetric Cycloadditions

Enamine catalysis represents a powerful tool in organocatalysis for the asymmetric construction of cyclic systems. This methodology involves the reaction of a carbonyl compound (an aldehyde or ketone) with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile in a stereocontrolled manner.

For the synthesis of cyclobutane precursors, a key reaction is the formal [2+2] cycloaddition. In this process, a dienamine, formed from an α,β-unsaturated aldehyde and a chiral amine catalyst, can react with an electron-deficient olefin. This approach allows for the construction of cyclobutanes with multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. acs.orgnih.gov The activation of the substrate occurs through the formation of the enamine, which raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating the reaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic partner. Bifunctional catalysts, which incorporate a hydrogen-bond donor (like a squaramide or thiourea) alongside the amine, can further enhance reactivity and selectivity by activating the electrophilic partner simultaneously. acs.org

Table 1: Representative Enamine-Catalyzed Asymmetric [2+2] Cycloadditions

| Catalyst Type | Reactants | Key Features | Stereochemical Outcome |

|---|---|---|---|

| Chiral Secondary Amine | α,β-Unsaturated Aldehyde + Nitroolefin | Dienamine intermediate formation | High diastereo- and enantioselectivity |

| Bifunctional Squaramide-Amine | α,β-Unsaturated Aldehyde + Nitroolefin | Dual activation of both reactants | Excellent control over four stereocenters acs.org |

Iminium Catalysis in Stereoselective Transformations

Complementary to enamine catalysis, iminium catalysis involves the reaction of an α,β-unsaturated carbonyl compound with a chiral secondary amine catalyst to form a positively charged iminium ion. This activation mode lowers the energy of the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack.

While often employed in conjugate additions, iminium ion activation is also crucial for stereoselective cycloaddition reactions that can lead to cyclobutane frameworks. The catalyst controls the facial selectivity of the nucleophilic attack on the α,β-unsaturated system, thereby dictating the stereochemistry of the newly formed stereocenters. The development of highly effective organocatalysts has significantly advanced the enantioselective synthesis of complex molecules containing cyclobutane rings. researchgate.net

Photocatalytic and Electrocatalytic Methodologies

Photocatalytic and electrocatalytic methods are emerging as powerful and sustainable strategies for the synthesis of complex organic molecules, including cyclobutanes. These techniques utilize light or electrical energy, respectively, to generate highly reactive intermediates under mild conditions.

Visible-light-induced [2+2] photocycloaddition of alkenes is a particularly effective method for constructing cyclobutane rings. chemistryviews.org This approach often involves a photosensitizer that, upon absorbing light, can transfer energy to one of the alkene substrates, promoting it to an excited state. This excited state can then undergo a cycloaddition reaction with a ground-state alkene. A significant advantage of this method is the ability to perform directing-group-free enantioselective transformations. chemistryviews.org For instance, a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org

Table 2: Photocatalytic Cascade for Enantioenriched Cyclobutane Synthesis chemistryviews.org

| Component | Role | Example |

|---|---|---|

| Asymmetric Catalyst | Chiral Ligand for Iridium | Phosphoramidite-based ligand |

| Photosensitizer | Absorbs blue LED light | Ir(dFppy)3 |

| Reactants | Building blocks | Cinnamyl alcohol + Allyl acetate |

| Product | Chiral cyclobutane derivative | Oxa- nih.govacs.org-bicyclic heptanes |

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereochemical control is a critical challenge in the synthesis of this compound, which contains both a chiral cyclobutane ring and a potentially stereoisomeric double bond.

Control of (E)/(Z) Isomerism at the But-3-en Moiety

The geometry of the carbon-carbon double bond in the but-3-en-2-one (B6265698) side chain is defined as either (E) or (Z). This type of stereoisomerism occurs due to restricted rotation around the double bond. studymind.co.uk The assignment of the (E) or (Z) descriptor is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgchemguide.co.uk

CIP Priority Rules for (E)/(Z) Designation:

Each atom attached to the double-bonded carbons is assigned a priority based on its atomic number. Higher atomic numbers receive higher priority. chemguide.co.uk

If the atoms are identical, the priority is assigned based on the atomic numbers of the atoms attached to them, moving outwards until a point of difference is found.

If the two highest-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning together). studymind.co.uk

If the two highest-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning opposite). studymind.co.uk

The stereochemical outcome of the double bond formation can be controlled by the choice of synthetic methodology. For example, Wittig-type reactions can be tuned to favor either the (E) or (Z) isomer based on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.

Asymmetric Induction in Cyclobutyl Ring Formation

Asymmetric induction is the process by which a chiral element in the reaction—be it a substrate, reagent, catalyst, or solvent—influences the creation of a new stereogenic center, leading to the preferential formation of one stereoisomer over another. msu.edu In the synthesis of the cyclobutyl moiety, asymmetric induction is essential for controlling the absolute stereochemistry of the chiral centers on the ring.

Catalytic asymmetric methodologies are particularly elegant for achieving this. nih.gov For example, in the organocatalytic [2+2] cycloadditions discussed previously, the chiral amine catalyst forms a chiral enamine or iminium ion intermediate. This intermediate exists in a specific three-dimensional conformation that sterically blocks one face of the molecule, directing the incoming reactant to the other face. This facial bias results in the formation of the cyclobutane product with a high enantiomeric excess (ee).

Diastereoselective and Enantioselective Approaches to Cyclobutanone (B123998) Intermediates

A common and powerful strategy for synthesizing substituted cyclobutanes involves the initial construction of a cyclobutanone intermediate, which can then be further functionalized. Numerous methods exist for the diastereoselective and enantioselective synthesis of these key intermediates. mdpi.comresearchgate.net

One approach is the catalytic formal [4+3] cycloaddition of a 1,1-cyclobutane diester with a nitrone, which can be promoted by a sterically hindered chiral copper(II) complex. nih.govecnu.edu.cn This method produces multifunctionalized optically active products with excellent stereocontrol. Another strategy involves the formal vinylidene insertion into cyclopropanone equivalents, providing a general route to enantioenriched alkylidenecyclobutanones. chemrxiv.org Furthermore, enantioselective aldol reactions between a 2-hydroxycyclobutanone and an aldehyde, catalyzed by a chiral amino acid like (S)-tryptophan, can achieve complete regioselectivity and yield highly functionalized cyclobutanones. mdpi.com

Table 3: Selected Enantioselective Approaches to Cyclobutane/Cyclobutanone Intermediates

| Method | Catalyst / Reagent | Substrates | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Formal [4+3] Cycloaddition | Chiral SaBOX/Cu(II) complex | 1,1-Cyclobutane diester + Nitrone | 1,2-Oxazepanes | up to >99/1 dr and 97% ee nih.govecnu.edu.cn |

| Formal Vinylidene Insertion | Alkenyl-Grignard reagent + NBS | 1-Sulfonylcyclopropanols | Alkylidenecyclobutanones | Enantioenriched products chemrxiv.org |

| Aldol Reaction | (S)-Tryptophan | 2-Hydroxycyclobutanone + Aromatic Aldehydes | 2,2-Disubstituted Cyclobutanone | up to 80% yield mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily revolves around the aldol condensation reaction between cyclobutanecarboxaldehyde and acetone. This reaction is a classic method for forming the carbon-carbon bond necessary to construct the enone backbone. Green approaches to this transformation focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

The use of organic solvents in chemical reactions contributes significantly to chemical waste and environmental pollution. Consequently, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, aldol condensations offer a significant environmental advantage by eliminating the need for a reaction solvent. These reactions are often carried out by grinding the solid reactants together, sometimes with a solid base catalyst. This mechanical activation can lead to the formation of a eutectic mixture or a localized melt, allowing the reaction to proceed.

For the synthesis of this compound, a solvent-free approach would involve the direct reaction of cyclobutanecarboxaldehyde and acetone in the presence of a solid base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction progress and yield would be highly dependent on factors like the physical state of the reactants, the particle size, and the efficiency of mixing. While specific data for the solvent-free synthesis of this compound is not extensively documented in publicly available literature, the general principles of solvent-free aldol condensations suggest it as a viable and environmentally friendly alternative to traditional solution-phase synthesis.

Aqueous Media Syntheses:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing aldol condensations in water can offer several advantages, including enhanced reaction rates and selectivities due to the hydrophobic effect. For the synthesis of this compound, an aqueous aldol condensation would involve reacting cyclobutanecarboxaldehyde with acetone in water, typically with a water-soluble acid or base catalyst.

The success of such a reaction would depend on the solubility of the reactants and the catalyst in the aqueous medium. While cyclobutanecarboxaldehyde and acetone have some water solubility, surfactants or phase-transfer catalysts might be employed to enhance the reaction efficiency. Research into aqueous aldol reactions of various aldehydes and ketones has shown promising results, indicating that this could be a sustainable route to this compound.

A hypothetical comparison of reaction conditions for these green synthetic methods is presented in the table below.

Table 1: Hypothetical Green Synthesis Conditions for this compound

| Parameter | Solvent-Free Synthesis | Aqueous Media Synthesis |

|---|---|---|

| Solvent | None | Water |

| Catalyst | Solid base (e.g., NaOH, KOH) | Water-soluble acid or base |

| Temperature | Room Temperature or gentle heating | Room Temperature or gentle heating |

| Work-up | Direct isolation or trituration | Extraction or direct isolation |

| Green Advantage | No solvent waste | Use of a benign solvent |

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry. Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity.

The synthesis of α,β-unsaturated ketones like this compound could potentially be achieved through biocatalytic aldol condensation. Aldolases are a class of enzymes that naturally catalyze aldol reactions. While the direct application of an aldolase for the condensation of cyclobutanecarboxaldehyde and acetone to yield this compound has not been specifically reported, the broad substrate scope of some engineered aldolases suggests this as a plausible synthetic route.

The key challenge in developing a biocatalytic process would be to identify or engineer an aldolase that accepts both cyclobutanecarboxaldehyde and acetone as substrates and efficiently catalyzes the condensation and subsequent dehydration to the enone.

Table 2: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Application |

|---|---|

| Aldolases | Direct condensation of cyclobutanecarboxaldehyde and acetone. |

| Ene-reductases | Reduction of a precursor with an additional double bond. |

Further research and enzyme screening would be necessary to realize a practical biocatalytic synthesis of this compound. The development of such a process would represent a significant advancement in the sustainable production of this chemical compound.

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Cyclobutylbut 3 En 2 One

Conjugate Addition Reactions (Michael Additions) of 4-Cyclobutylbut-3-en-2-one

The conjugate addition, or Michael reaction, is a characteristic transformation of α,β-unsaturated carbonyl compounds like this compound. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. libretexts.org The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. wikipedia.org

A wide array of nucleophiles can be employed in the Michael addition to this compound, encompassing both carbon- and heteroatom-centered species.

Carbon-Based Nucleophiles: Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl carbon. organic-chemistry.orgumkc.edu The reaction of this compound with a lithium diorganocuprate (R₂CuLi) would be expected to yield the corresponding β-alkylated ketone. Enolates derived from ketones, esters, and other carbonyl compounds are also classic Michael donors. libretexts.org For instance, the reaction with a malonic ester anion would introduce a malonate group at the β-position. Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are another class of carbon nucleophiles that can participate in Michael additions. mnstate.edu

Heteroatom-Based Nucleophiles: The conjugate addition of heteroatom nucleophiles is also a well-established reaction manifold. Thiols are excellent nucleophiles for this purpose in a process often termed the sulfa-Michael addition. pressbooks.pub This reaction can be catalyzed by bases or Lewis acids and is a highly efficient method for the formation of carbon-sulfur bonds. masterorganicchemistry.com Amines can also add in a conjugate fashion in what is known as the aza-Michael addition, providing access to β-amino ketones. nih.gov This reaction is of significant importance in the synthesis of nitrogen-containing compounds. Alcohols and even water can also act as nucleophiles, though they are generally less reactive than their sulfur and nitrogen counterparts. wikipedia.org

| Nucleophile Type | Specific Nucleophile | Expected Product Structure | Typical Conditions |

|---|---|---|---|

| Carbon (Organocuprate) | (CH₃)₂CuLi | β-Methylated ketone | Et₂O, low temperature |

| Carbon (Enolate) | Diethyl malonate / NaOEt | β-Malonylated ketone | EtOH, reflux |

| Heteroatom (Thiol) | Thiophenol / Base | β-Thiophenyl ketone | Base catalyst (e.g., DBU), room temperature |

| Heteroatom (Amine) | Piperidine | β-Piperidinyl ketone | Solvent-free or in a polar solvent |

When the conjugate addition to this compound creates a new stereocenter at the β-position, and if the nucleophile itself is chiral or a new stereocenter is formed on the nucleophile, a mixture of diastereomers can be formed. The stereochemical outcome of the Michael addition can often be controlled through various strategies.

If a chiral auxiliary is incorporated into the enone or the nucleophile, diastereoselective additions can be achieved. The bulky chiral group can direct the incoming nucleophile to one face of the molecule over the other. rsc.org Organocatalysis has also emerged as a powerful tool for enantioselective Michael additions. Chiral amines, thioureas, and squaramides can activate the enone or the nucleophile and create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer. magritek.com The diastereoselectivity of the reaction can also be influenced by the reaction conditions, such as the choice of solvent, temperature, and the nature of the cation in the case of enolate nucleophiles. masterorganicchemistry.com For example, the aggregation state of organolithium reagents can be influenced by the solvent, which in turn can affect the stereochemical course of the reaction. lumenlearning.com

| Factor | Description | Example |

|---|---|---|

| Chiral Auxiliaries | A chiral group temporarily attached to the reactant to direct the stereochemical outcome. | Use of an enone derived from a chiral alcohol. |

| Organocatalysis | Use of a small chiral organic molecule to catalyze the reaction enantioselectively. | Cinchona alkaloid-derived catalysts for sulfa-Michael additions. magritek.com |

| Substrate Control | Existing stereocenters in the substrate influencing the formation of new stereocenters. | Diastereoselective addition to a chiral enone. |

| Reaction Conditions | Solvent, temperature, and additives can influence the transition state geometry. | Chelating vs. non-chelating solvents affecting the conformation of the enolate. |

Pericyclic Reactions and Rearrangements of this compound

The strained cyclobutane (B1203170) ring and the conjugated enone system in this compound give rise to a rich and varied landscape of pericyclic reactions and molecular rearrangements. These transformations can be initiated by thermal or photochemical means, leading to a diverse array of structural motifs.

Thermal and Photochemical Rearrangements of the Cyclobutyl Enone Framework

The photochemistry of enones is a well-studied field, often involving excitation to a triplet state, which then undergoes various reactions. scripps.edumagadhmahilacollege.org For cyclobutyl enones, these rearrangements can be particularly complex due to the interplay between the excited enone and the strained four-membered ring.

Thermal Rearrangements:

Under thermal conditions, this compound can potentially undergo rearrangements involving the cyclobutane ring. While specific studies on this exact molecule are not prevalent, related cyclobutane-containing systems are known to undergo thermally induced ring-opening and skeletal reorganizations. researchgate.net These reactions are driven by the release of ring strain inherent in the cyclobutane moiety.

Photochemical Rearrangements:

Photochemical excitation of the enone chromophore in this compound can lead to several intramolecular reactions. scripps.edu The specific outcome is often dependent on the wavelength of light used and the presence of photosensitizers. baranlab.org Potential photochemical pathways include:

[2+2] Cycloadditions: Intramolecular [2+2] cycloadditions could occur, although this is more common in systems where the enone is part of a larger ring system. nih.gov

LUMO-type Photorearrangements: These rearrangements are characteristic of enones and can lead to the formation of bicyclic products. magadhmahilacollege.org The process involves bonding between the α-carbon of the enone and the γ-carbon of the cyclobutyl ring, followed by subsequent bond reorganizations.

Hydrogen Abstraction: The excited carbonyl group can abstract a hydrogen atom from the cyclobutane ring, leading to the formation of a diradical intermediate which can then undergo further reactions to form cyclized or rearranged products. magadhmahilacollege.org

Ring-Opening and Ring-Expansion Reactions of the Cyclobutane Moiety

The cyclobutane ring in this compound is susceptible to both ring-opening and ring-expansion reactions, which can be initiated by various reagents or conditions. researchgate.netpharmaguideline.com

Ring-Opening Reactions:

Acid- or Base-Catalyzed Opening: Treatment with strong acids or bases can induce the cleavage of the cyclobutane ring. The regioselectivity of this opening would be influenced by the substitution pattern and the stability of the resulting carbocationic or carbanionic intermediates.

Transition Metal-Catalyzed Ring-Opening: Various transition metals are known to catalyze the ring-opening of cyclobutanes. researchgate.net These reactions often proceed through metallacyclic intermediates and can lead to the formation of linear or larger cyclic structures.

Thermal Electrocyclic Ring-Opening: While more common for cyclobutenes, substituted cyclobutanes can undergo thermal electrocyclic ring-opening to form dienes, though this typically requires high temperatures. elsevierpure.com

Ring-Expansion Reactions:

Ring-expansion reactions of cyclobutane derivatives can provide access to five- and six-membered rings. researchgate.netresearchgate.net Common methods that could be applicable to derivatives of this compound include:

Tiffeneau-Demjanov Rearrangement: This reaction involves the diazotization of a β-amino alcohol derived from the cyclobutyl ketone, leading to a ring-expanded cyclopentanone.

Radical-Mediated Ring Expansion: Free radical reactions involving cyclobutanone (B123998) derivatives can lead to ring-expanded products through β-scission of an alkoxy radical intermediate. researchgate.net

| Reaction Type | Initiator/Reagent | Potential Product Type |

| Thermal Rearrangement | Heat | Isomeric structures, ring-opened products |

| Photochemical Rearrangement | UV light | Bicyclic compounds, rearranged isomers |

| Ring-Opening | Acid/Base, Transition Metals | Linear alkenes, larger rings |

| Ring-Expansion | Diazomethane, Radical Initiators | Cyclopentanone derivatives |

Allylic Transposition and Isomerization Pathways

The allylic C-H bonds within the butenone fragment of this compound, as well as those on the cyclobutane ring adjacent to the double bond, are potential sites for isomerization reactions.

Allylic Transposition:

Allylic transposition involves the formal migration of a double bond with the concomitant shift of a functional group. In the context of this compound, this could be envisioned as a 1,3-shift of the carbonyl group, although this is a less common transformation for enones themselves. More relevant is the isomerization of the double bond.

Isomerization Pathways:

Double Bond Migration: Under acidic or basic conditions, or with the aid of a transition metal catalyst, the exocyclic double bond could migrate into the cyclobutane ring, leading to the formation of a cyclobutylidene-containing isomer. This process would be driven by the relative thermodynamic stabilities of the isomeric olefins.

Cis-Trans Isomerization: The double bond in this compound is typically in the more stable E-configuration. However, photochemical conditions or catalysis can facilitate isomerization to the Z-isomer.

Keto-Enol Tautomerism: Like all ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. The position of this equilibrium is generally far to the side of the ketone.

| Isomerization Type | Conditions | Potential Isomeric Product |

| Double Bond Migration | Acid/Base, Transition Metal | 1-(cyclobuten-1-yl)ethan-1-one |

| Cis-Trans Isomerization | Photochemical, Catalytic | (Z)-4-cyclobutylbut-3-en-2-one |

| Tautomerization | General | 4-cyclobutylbuta-1,3-dien-2-ol |

Oxidation and Reduction Chemistry of this compound

The enone and cyclobutyl moieties of this compound offer distinct sites for oxidation and reduction reactions, allowing for selective transformations of the molecule.

Selective Hydrogenation and Other Reduction Methodologies

The reduction of this compound can be directed towards the carbon-carbon double bond, the carbonyl group, or both, depending on the chosen reagents and reaction conditions.

Selective Hydrogenation:

Conjugate Reduction (1,4-Reduction): This is a common reaction for α,β-unsaturated carbonyl compounds. Reagents such as lithium dialkylcuprates (Gilman reagents) or catalytic hydrogenation using specific catalysts can selectively reduce the double bond to afford 4-cyclobutylbutan-2-one. organic-chemistry.org

Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically favor the reduction of the carbonyl group to the corresponding allylic alcohol, 4-cyclobutylbut-3-en-2-ol. researchgate.net The selectivity can be enhanced by using sterically hindered hydride reagents at low temperatures.

Complete Reduction: Stronger reducing conditions, such as catalytic hydrogenation over platinum or palladium at higher pressures and temperatures, can lead to the reduction of both the double bond and the carbonyl group, yielding 4-cyclobutylbutan-2-ol.

Other Reduction Methodologies:

Dissolving Metal Reductions: The Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol) can also be employed for the conjugate reduction of enones.

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a transition metal catalyst and can offer high selectivity for either 1,4- or 1,2-reduction. organic-chemistry.org

| Reduction Type | Reagent/Condition | Major Product |

| 1,4-Reduction | Li(CH₃)₂Cu, H₂/Pd-C (specific conditions) | 4-cyclobutylbutan-2-one |

| 1,2-Reduction | NaBH₄, CeCl₃ (Luche reduction) | 4-cyclobutylbut-3-en-2-ol |

| Complete Reduction | H₂/PtO₂, high pressure | 4-cyclobutylbutan-2-ol |

Oxidative Transformations of the Enone and Cyclobutyl Moieties

The oxidation of this compound can target the double bond, the allylic positions, or the cyclobutane ring.

Oxidation of the Enone Moiety:

Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids like m-CPBA to form an epoxy ketone. Nucleophilic epoxidation methods can also be employed.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions can convert the double bond into a diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding cyclobutanecarbaldehyde and a methylglyoxal (B44143) derivative (or their further oxidized products).

Oxidation of the Cyclobutyl Moiety:

Baeyer-Villiger Oxidation: While this reaction targets the ketone, in the saturated analogue, 4-cyclobutylbutan-2-one, the cyclobutyl ketone could undergo Baeyer-Villiger oxidation to form a lactone.

C-H Oxidation: Strong oxidizing agents can potentially oxidize the C-H bonds of the cyclobutane ring, although this is often unselective and can lead to ring cleavage. arkat-usa.org

| Oxidation Type | Reagent | Potential Product |

| Epoxidation | m-CPBA | 3-(cyclobutyl)oxiran-2-yl)ethan-1-one |

| Dihydroxylation | OsO₄, NMO | 3,4-dihydroxy-4-cyclobutylbutan-2-one |

| Oxidative Cleavage | 1. O₃, 2. DMS | Cyclobutanecarbaldehyde |

| Baeyer-Villiger | m-CPBA (on saturated ketone) | Lactone |

Organometallic Chemistry and C-H Functionalization of this compound

The unique structure of this compound, featuring an α,β-unsaturated ketone system and a strained cyclobutane ring, presents multiple sites for organometallic reactions and C-H functionalization. These transformations are crucial for elaborating the molecular framework and introducing new functionalities.

Reactions with Organometallic Reagents (e.g., Organocuprates, Grignards)

The reactivity of this compound towards organometallic reagents is dictated by the electrophilic nature of both the carbonyl carbon (C2) and the β-vinylic carbon (C4). The choice of reagent determines the regioselectivity of the attack, leading to either 1,2-direct addition or 1,4-conjugate addition.

Grignard reagents (R-MgX), being hard nucleophiles, typically favor 1,2-addition to the carbonyl group. This reaction, upon aqueous workup, yields a tertiary allylic alcohol. The mechanism involves the direct nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.

In contrast, organocuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles and exhibit a strong preference for 1,4-conjugate addition. youtube.com The reaction proceeds via nucleophilic attack at the β-carbon of the enone system, generating a resonance-stabilized enolate intermediate. pressbooks.pub Subsequent protonation of this enolate yields the corresponding saturated ketone, with a new carbon-carbon bond formed at the β-position. This method is highly effective for introducing a wide variety of alkyl, vinyl, and aryl groups. youtube.com

| Organometallic Reagent | Type of Addition | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reagent (R-MgX) | 1,2-Direct Addition | Magnesium Alkoxide | Tertiary Allylic Alcohol |

| Organocuprate (R₂CuLi) | 1,4-Conjugate Addition | Lithium Enolate | β-Substituted Ketone |

Exploration of C-H Activation Strategies

Direct functionalization of otherwise inert C-H bonds represents a powerful and atom-economical synthetic strategy. For this compound, C-H activation can be envisioned at several positions, including the vinylic carbons and the sp³-hybridized carbons of the cyclobutane ring.

Transition metal catalysis, particularly with rhodium, palladium, and iridium, is a cornerstone of C-H activation. nih.govrsc.orgnih.gov The ketone's carbonyl group can act as a weakly coordinating directing group, facilitating regioselective C-H activation at adjacent or remote positions. rsc.org For instance, cobalt(III)-catalyzed systems have been shown to effect C-H vinylation of aromatic ketones using vinyl acetate. rsc.org Similar strategies could potentially be adapted for the vinylic C-H bond of the enone system in this compound.

Furthermore, the strained C-H bonds of the cyclobutane ring are attractive targets for functionalization. Rhodium(II) catalysts, in particular, have been successfully employed for regio- and stereoselective C-H functionalization of cyclobutanes through carbene insertion reactions. nih.govresearchgate.net By selecting appropriate chiral rhodium catalysts, it is possible to achieve asymmetric C-H insertion, providing access to chiral 1,1- and 1,3-disubstituted cyclobutane derivatives. nih.gov This approach offers a pathway to introduce complexity directly onto the four-membered ring of the target molecule.

Derivatization and Synthetic Utility as a Building Block

The combination of a strained carbocycle and a versatile enone functionality makes this compound a valuable building block in organic synthesis. It serves as a precursor for a wide range of more complex molecular architectures, including polycyclic systems, natural product scaffolds, and heterocyclic compounds. kib.ac.cnrsc.orgresearchgate.net

Preparation of Complex Polycyclic Architectures

The α,β-unsaturated ketone moiety is a classic Michael acceptor and dienophile, enabling its participation in various annulation and cycloaddition reactions to construct fused and bridged ring systems.

Robinson Annulation: This powerful ring-forming sequence combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgyoutube.comyoutube.com Reacting this compound with an enolate (derived from a ketone or a 1,3-dicarbonyl compound) under basic conditions would first form a 1,5-dicarbonyl intermediate via Michael addition. Subsequent intramolecular aldol condensation and dehydration would yield a new six-membered ring fused to the existing structure, resulting in a complex cyclobutyl-containing bicyclic enone.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. nrochemistry.comnih.govwikipedia.org The double bond of this compound can serve as the alkene component in this reaction. An intramolecular Pauson-Khand reaction, using a substrate where an alkyne is tethered to the cyclobutane ring, could be employed to construct intricate, fused polycyclic systems containing five-membered rings. nih.gov

| Reaction | Reactants | Key Transformation | Product Type |

|---|---|---|---|

| Robinson Annulation | This compound + Enolate | Michael Addition + Intramolecular Aldol Condensation | Fused Six-Membered Ring (Cyclohexenone) |

| Pauson-Khand Reaction | This compound (as alkene) + Alkyne + CO | [2+2+1] Cycloaddition | Fused Five-Membered Ring (Cyclopentenone) |

Use in Natural Product Synthesis Scaffolds

The cyclobutane motif is a key structural feature in a diverse array of biologically active natural products, including terpenoids and alkaloids. rsc.orgresearchgate.netresearchgate.net The synthesis of these complex molecules often relies on the strategic incorporation of functionalized cyclobutane building blocks. kib.ac.cn

This compound represents a versatile scaffold for this purpose. The enone functionality allows for the stereocontrolled introduction of various substituents and the construction of additional rings, as described previously. The cyclobutane ring itself can be carried through synthetic sequences to become part of the final natural product core. For example, the framework of this compound could be a precursor for synthesizing pipercyclobutanamide A or other complex cyclobutane-containing natural products through a series of transformations including additions, functional group manipulations, and further cyclizations. kib.ac.cn

Precursor to Heterocyclic Compounds

The 1,3-dielectrophilic nature of the enone system in this compound makes it an ideal substrate for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with binucleophiles. mdpi.com

For example, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can yield pyrazolines. Similarly, condensation with hydroxylamine (B1172632) (H₂NOH) leads to the formation of isoxazolines. Six-membered heterocycles can also be accessed; for instance, reaction with urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst can produce dihydropyrimidinones or dihydropyrimidinethiones, respectively. These annulation strategies provide direct access to a variety of heterocyclic systems appended with a cyclobutane moiety. acs.org

| Binucleophile | Resulting Heterocycle |

|---|---|

| Hydrazine (H₂NNH₂) | Pyrazoline |

| Hydroxylamine (H₂NOH) | Isoxazoline |

| Urea (H₂NCONH₂) | Dihydropyrimidinone |

| Thiourea (H₂NCSNH₂) | Dihydropyrimidinethione |

Advanced Spectroscopic and Mechanistic Analytical Investigations of 4 Cyclobutylbut 3 En 2 One

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In situ spectroscopic techniques are indispensable for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates without altering the reaction environment.

Time-resolved infrared (TR-IR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of reactions involving changes in functional groups. unipr.it For a reaction forming 4-cyclobutylbut-3-en-2-one, TR-IR can monitor the characteristic vibrational frequencies of the carbonyl (C=O) and carbon-carbon double bond (C=C) groups. ias.ac.in The conjugation in this enone system results in specific frequencies for these stretches, typically lower than in their non-conjugated counterparts. orgchemboulder.compressbooks.pub By tracking the intensity of these absorption bands over time, one can determine reaction rates and identify short-lived intermediate species that may have distinct IR signatures. unipr.it

Table 1: Hypothetical Time-Resolved Infrared (TR-IR) Data for a Reaction Forming this compound

| Species | Vibrational Mode | Expected Frequency (cm⁻¹) | Observation Notes |

|---|---|---|---|

| Reactant Aldehyde (e.g., Cyclobutanecarbaldehyde) | C=O Stretch | ~1730-1725 | Signal intensity decreases as the reaction progresses. |

| Reaction Intermediate (e.g., Aldol (B89426) Adduct) | O-H Stretch | ~3500-3200 | Broad signal appears and then disappears. |

| Reaction Intermediate (e.g., Aldol Adduct) | C=O Stretch | ~1715 | Signal for a saturated ketone environment appears transiently. |

| This compound (Product) | C=O Stretch (Conjugated) | ~1685-1665 | Signal intensity increases, indicating product formation. |

| This compound (Product) | C=C Stretch (Conjugated) | ~1640-1620 | Signal intensity increases along with the conjugated C=O signal. |

Advanced NMR techniques are crucial for the structural elucidation of stable intermediates and final products in a reaction mixture. researchgate.net For this compound, 1D NMR (¹H and ¹³C) provides primary structural information. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish proton-proton and proton-carbon connectivities, confirming the precise structure of intermediates that can be isolated or that persist in solution. ipb.pt Monitoring ¹H NMR spectra over time allows for the quantification of reactant consumption and product formation, providing detailed kinetic profiles. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in CDCl₃ solvent.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| C1 (CH₃) | ¹³C | ~27 | Methyl carbon of the acetyl group. |

| C2 (C=O) | ¹³C | ~198 | Carbonyl carbon, deshielded. ox.ac.uk |

| C3 (-CH=) | ¹³C | ~128 | Vinylic carbon alpha to the carbonyl. |

| C4 (=CH-) | ¹³C | ~155 | Vinylic carbon beta to the carbonyl. |

| C1' (Cyclobutyl CH) | ¹³C | ~45 | Methine carbon of the cyclobutyl ring. |

| C2'/C4' (Cyclobutyl CH₂) | ¹³C | ~28 | Methylene carbons adjacent to the methine. |

| C3' (Cyclobutyl CH₂) | ¹³C | ~19 | Methylene carbon opposite the methine. |

| H1 (CH₃) | ¹H | ~2.25 | Singlet, 3H. |

| H3 (-CH=) | ¹H | ~6.15 | Doublet, 1H. |

| H4 (=CH-) | ¹H | ~6.80 | Doublet of doublets, 1H. |

UV-Vis spectroscopy is particularly useful for studying compounds with chromophores, such as the conjugated π-system in this compound. pressbooks.pub This compound is expected to exhibit a strong absorption maximum (λmax) corresponding to a π → π* electronic transition and a weaker absorption for the n → π* transition of the carbonyl group. masterorganicchemistry.com The progress of a reaction forming this conjugated system can be monitored by measuring the increase in absorbance at its characteristic λmax. uobabylon.edu.iq According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative kinetic analysis.

Table 3: Predicted UV-Vis Absorption Data for this compound Calculated using Woodward-Fieser rules for enones.

| Parameter | Value | Transition | Notes |

|---|---|---|---|

| Base Value (Acyclic Enone) | 215 nm | π → π | Standard value for a six-membered ring or acyclic enone. uobabylon.edu.iq |

| Increment for β-substituent (Cyclobutyl) | +12 nm | Contribution from the alkyl group at the β-position. | |

| Predicted λmax | ~227 nm | The predicted wavelength of maximum absorbance. | |

| Predicted λmax | ~310-330 nm | n → π | A weaker, longer-wavelength absorption characteristic of ketones. |

Mass Spectrometric Analyses of Reaction Mixtures and Pathways

Mass spectrometry is a key analytical tool for identifying compounds and elucidating reaction pathways by providing information on molecular weight and structure.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm. researchgate.net This precision allows for the determination of the elemental formula of a molecule. nih.gov For a reaction mixture, HRMS can be used to unequivocally identify the product, this compound (C₈H₁₂O), by matching its measured exact mass to the theoretical calculated mass. It can also be used to identify the elemental composition of any byproducts or intermediates present in the mixture, thereby providing a stoichiometric analysis of the reaction pathway.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Molecular Formula | Adduct Ion | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|

| C₈H₁₂O | [M+H]⁺ | 125.09609 | Protonated molecular ion, commonly observed in ESI-MS. |

| C₈H₁₂O | [M+Na]⁺ | 147.07804 | Sodium adduct, also frequently observed. |

| C₈H₁₂O | [M]⁺˙ | 124.08828 | Radical cation, typically observed in EI-MS. |

Tandem mass spectrometry (MS/MS or MS²) is a technique where a specific ion (a precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed structural information about the precursor ion. libretexts.org By performing MS/MS on the molecular ion of this compound or a suspected reaction intermediate, one can deduce its structure by interpreting the fragmentation pattern. Characteristic neutral losses, such as the loss of a methyl radical (•CH₃), carbon monoxide (CO), or the cyclobutyl group, can confirm the connectivity of the molecule. nih.govunito.it

Table 5: Plausible Tandem Mass Spectrometry (MS/MS) Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Notes |

|---|---|---|---|

| 125.0961 | 97.0651 | CO (28.010 Da) | Loss of carbon monoxide from the acylium ion. |

| 125.0961 | 83.0855 | C₂H₂O (42.011 Da) | Loss of ketene (B1206846) from the protonated molecule. |

| 125.0961 | 69.0702 | C₄H₈ (56.062 Da) | Loss of cyclobutene (B1205218), a characteristic fragmentation. |

| 125.0961 | 43.0178 | C₅H₈O (84.058 Da) | Formation of the acetyl cation [CH₃CO]⁺. |

X-ray Crystallographic Studies of this compound Derivatives and Complexes

X-ray crystallography stands as a powerful and definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. Such studies on derivatives of this compound would provide invaluable insights into its molecular geometry, conformational preferences, and intermolecular interactions.

Solid-State Structural Characterization and Conformational Analysis

The solid-state structure of this compound derivatives, once crystallized, could be determined with high precision using single-crystal X-ray diffraction. This analysis would yield a wealth of structural parameters.

Key Structural Parameters from X-ray Crystallography:

| Parameter | Description | Potential Insights for this compound Derivatives |

| Bond Lengths | The distances between the nuclei of two bonded atoms. | Would reveal the precise bond orders within the butenone chain and the cyclobutyl ring, including any effects of substituent groups. |

| Bond Angles | The angles formed between three connected atoms. | Would define the geometry around each atom, highlighting any distortions from ideal values due to steric hindrance or electronic effects. |

| Torsion Angles | The dihedral angles between four consecutively bonded atoms. | Crucial for determining the conformation of the molecule, such as the planarity of the enone system and the puckering of the cyclobutyl ring. |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. | Provides fundamental information about the crystal system and packing. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Indicates the presence or absence of chirality in the crystal and the nature of the molecular packing. |

A primary focus of such a study would be the conformational analysis of the molecule in the solid state. This would involve a detailed examination of the orientation of the cyclobutyl group relative to the planar butenone moiety. The puckering of the cyclobutyl ring itself, which can adopt various conformations to minimize ring strain, would also be a key area of investigation. Understanding these conformational preferences is critical as they can significantly influence the molecule's reactivity and physical properties.

Co-crystallization with Catalysts or Reactants to Probe Interactions

Co-crystallization is a technique used to form a single crystalline material containing two or more different molecules in a stoichiometric ratio. By co-crystallizing a derivative of this compound with a catalyst or a reactant, it is possible to directly observe the non-covalent interactions that precede a chemical reaction.

This approach could provide a static snapshot of the interactions within the crystal lattice, offering clues about the mechanism of a catalyzed reaction. For instance, co-crystallization with a Lewis acid catalyst could reveal how the catalyst coordinates to the carbonyl oxygen of the enone, thereby activating it for nucleophilic attack. Similarly, co-crystallizing with a reactant could show the preferred orientation of approach and the key intermolecular contacts, such as hydrogen bonds or van der Waals interactions, that guide the reaction pathway.

Hypothetical Co-crystallization Study Data:

| Co-former | Potential Interaction Site on this compound Derivative | Type of Interaction | Expected Outcome from Analysis |

| Lewis Acid (e.g., TiCl₄) | Carbonyl Oxygen | Coordinate Covalent Bond | Elucidation of the geometry of activation and changes in the electronic structure of the enone. |

| Chiral Catalyst | Enone Moiety | Hydrogen Bonding, π-stacking | Insight into the basis of stereoselectivity in an asymmetric reaction. |

| Nucleophile (e.g., Thiol) | β-carbon of the enone | van der Waals contacts | Visualization of the Michael addition trajectory and pre-reaction complex geometry. |

The detailed structural data obtained from these co-crystallization experiments would be instrumental in rationalizing reaction outcomes, designing more efficient catalysts, and understanding the fundamental principles governing the reactivity of this compound and related compounds. The absence of such published data highlights a significant opportunity for future research in the chemical sciences.

Computational and Theoretical Studies on 4 Cyclobutylbut 3 En 2 One

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve approximations of the Schrödinger equation to provide detailed molecular insights.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of organic molecules. researchgate.net DFT calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties by approximating the complex many-electron wavefunction with the simpler electron density. ucla.edunccr-must.ch

For 4-cyclobutylbut-3-en-2-one, DFT methods, such as B3LYP with a basis set like 6-31G(d,p), can predict key structural and electronic parameters. The α,β-unsaturated ketone moiety features a conjugated system where the π-orbitals of the carbonyl group and the carbon-carbon double bond overlap. This conjugation influences bond lengths, leading to a slight elongation of the C=O and C=C bonds and a shortening of the central C-C single bond compared to non-conjugated systems. The cyclobutane (B1203170) ring is known to adopt a puckered conformation to relieve torsional strain. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the C=C double bond, while the LUMO is centered on the carbonyl carbon and the β-carbon, indicating the sites susceptible to nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Ground State Properties of this compound via DFT Note: These values are representative for α,β-unsaturated ketones and cyclobutyl systems based on computational studies of analogous molecules.

| Property | Parameter | Typical Calculated Value |

|---|---|---|

| Geometric Parameters | C=O Bond Length | ~1.23 Å |

| C=C Bond Length | ~1.34 Å | |

| Cα-Cβ Bond Length | ~1.46 Å | |

| Cyclobutane Puckering Angle | ~25-30° | |

| Electronic Properties | HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV | |

| HOMO-LUMO Gap | ~ 4.5 eV |

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles with fewer approximations than DFT, often providing highly accurate energy calculations, albeit at a higher computational cost. libretexts.org For this compound, ab initio calculations are particularly useful for accurately determining the subtle energy differences between conformers. The two primary conformers of the enone fragment are the s-trans (antiperiplanar) and s-cis (synperiplanar) forms. Generally, the s-trans conformer is thermodynamically more stable due to reduced steric hindrance. Additionally, the cyclobutane ring itself has a puckered equilibrium geometry, and the barrier to ring inversion can be accurately calculated using these methods. nih.gov Studies on cyclobutane show this barrier to be around 1.4-1.5 kcal/mol. smu.edu

Semi-Empirical Methods: Methods like AM1 and PM3 are based on Hartree-Fock theory but use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT approaches. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org While less accurate for absolute energies, they are highly effective for rapidly scanning the potential energy surface of larger molecules to identify stable conformers. nih.gov A semi-empirical approach could be used to efficiently map the rotational barrier between the s-cis and s-trans forms and to explore the interplay between the enone conformation and the puckering of the adjacent cyclobutyl ring.

Table 2: Representative Conformational Energy Differences Note: Data derived from computational studies on analogous enone and cyclobutane systems.

| Conformational Process | More Stable Conformer | Calculated Energy Difference (ΔE) |

|---|---|---|

| Enone Rotation (s-trans vs. s-cis) | s-trans | 1-3 kcal/mol |

| Cyclobutane Ring Inversion | Puckered | ~1.5 kcal/mol (Barrier) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles that govern reaction rates.

A key application of computational chemistry is the study of reaction mechanisms by locating the transition state (TS)—the highest energy point along a reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which determines the reaction rate. For this compound, a characteristic reaction is the conjugate (Michael) addition of a nucleophile to the β-carbon.

Using DFT or ab initio methods, the geometry of the transition state for such a reaction can be optimized. TS localization algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS. Subsequent frequency calculations confirm the structure by identifying a single imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org Studies on the addition of nucleophiles like thiols to α,β-unsaturated ketones have shown that substituents on the enone structure can significantly impact activation energies, often by stabilizing the reactant more than the transition state. acs.orgresearchgate.net For this compound, the electron-donating nature of the cyclobutyl group may slightly raise the activation barrier compared to a simple methyl vinyl ketone. wikipedia.org

Table 3: Representative Energy Profile for Michael Addition Note: Values are illustrative for the addition of a simple nucleophile (e.g., MeS⁻) to an enone, based on published computational models. researchgate.net

| Parameter | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|

| ΔE‡ (Activation Energy) | Energy difference between reactants and the transition state. | 10 - 15 |

| ΔErxn (Reaction Energy) | Overall energy difference between products and reactants. | -20 to -30 (exothermic) |

Reactions are rarely performed in the gas phase; therefore, accounting for the influence of the solvent is critical for accurate modeling. Computational models can incorporate solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species like transition states and intermediates. researchgate.net For a Michael addition, a polar solvent would be expected to stabilize the charge-delocalized transition state, thereby lowering the activation energy compared to the gas phase. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific hydrogen bonds or other direct interactions between the solute and solvent molecules, which can be crucial in protic solvents or catalytic cycles. nih.gov

For catalytic reactions, computational modeling can be used to map out the entire catalytic cycle. This involves calculating the structures and energies of all intermediates and transition states, including catalyst activation, substrate binding, the key chemical transformation, and product release. This provides a complete energetic picture of the reaction and can reveal the rate-determining step.

Molecular Dynamics Simulations for Reactivity and Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and diffusion at an atomistic level. tudelft.nl

An MD simulation of this compound in a solvent like water would involve placing one or more molecules of the ketone in a "box" filled with thousands of water molecules. The simulation would then track the trajectory of every atom over a period of nanoseconds to microseconds.

From such a simulation, one can analyze:

Solvation Structure: By calculating the radial distribution function between atoms of the ketone and water molecules, the structure of the solvation shells can be determined. This can reveal, for instance, how water molecules arrange around the polar carbonyl group versus the nonpolar cyclobutyl ring.

Conformational Dynamics: MD simulations can show the molecule dynamically switching between its various conformers (e.g., s-cis and s-trans) and undergoing ring puckering, providing information on the flexibility of the molecule in solution.

Transport Properties: The diffusion coefficient of the molecule in the solvent can be calculated from its trajectory, which is a fundamental property related to its mobility and reactivity in a solution environment.

These simulations provide a bridge between the static, zero-kelvin picture from quantum mechanics and the dynamic reality of chemical systems at finite temperatures.

Conformational Flexibility and Ring Strain Dynamics

No dedicated studies on the conformational flexibility and ring strain dynamics of this compound have been published. Such a study would theoretically involve the analysis of the puckered conformation of the cyclobutane ring and its influence on the adjacent butenone side chain. The cyclobutane ring is known to possess significant ring strain, estimated to be around 26.3 kcal/mol for the parent cycloalkane, which arises from both angle strain due to the deviation from ideal sp³ bond angles and torsional strain from eclipsing hydrogen atoms. rsc.orgnih.govnih.govresearchgate.net The puckering of the cyclobutane ring is a mechanism to partially alleviate this torsional strain. nih.govnih.gov In this compound, the interplay between the puckered cyclobutane and the planar enone system would likely result in a complex potential energy surface with multiple conformers. However, without specific computational studies, the exact energy barriers and equilibrium geometries of these conformers remain undetermined.

Intermolecular Interactions and Self-Assembly Propensities

There is no available research on the specific intermolecular interactions and self-assembly propensities of this compound. For enone systems in general, intermolecular interactions are often dictated by weak C-H···O hydrogen bonds, especially in the absence of strong hydrogen-bond donors. researchgate.net The crystal packing of such molecules is influenced by these interactions. The potential for self-assembly in vinyl ketones has been explored in the context of polymerization, but not for the specific compound . researchgate.net A computational analysis of this compound would be required to predict its behavior in condensed phases, including potential self-assembly motifs.

Prediction of Spectroscopic Signatures for Mechanistic Insights (beyond basic identification)

Detailed computational studies predicting the spectroscopic signatures of this compound for mechanistic insights are not available in the current body of scientific literature. While basic computed properties are listed in databases like PubChem, advanced computational spectroscopy studies are absent. nih.gov

Computational Vibrational Spectroscopy (IR, Raman) for Conformers

No computational vibrational spectroscopy studies (Infrared and Raman) for the different potential conformers of this compound have been reported. Such studies, typically employing methods like Density Functional Theory (DFT), are powerful tools for relating specific vibrational modes to molecular structure and conformation. researchgate.netresearchgate.netnist.gov Without these calculations, a detailed assignment of the experimental vibrational spectra of this compound, particularly with respect to its conformational isomers, is not possible.

Calculated NMR Chemical Shifts for Complex Structural Assignments

There are no published studies detailing the calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Theoretical calculations of NMR spectra are crucial for the definitive assignment of complex structures, especially for distinguishing between different isomers or conformers. While experimental NMR data might exist, its interpretation without the aid of computational predictions for this specific molecule remains challenging.

Exploration of 4 Cyclobutylbut 3 En 2 One in Advanced Chemical Syntheses and Materials Science

Polymerization Studies of 4-Cyclobutylbut-3-en-2-one as a Monomer

The presence of a polymerizable α,β-unsaturated ketone (enone) and a strained cyclobutyl ring suggests that this compound could serve as a versatile monomer in various polymerization strategies.

Radical Polymerization of the Enone Moiety

The enone functional group in this compound is susceptible to radical polymerization. α,β-unsaturated carbonyl compounds, often referred to as vinyl ketones, can undergo polymerization through the vinyl group, leading to a polymer chain with pendant ketone and cyclobutyl groups. wikipedia.org The polymerization of vinyl ketones can be initiated by common radical initiators or through controlled radical polymerization techniques like photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. rsc.orgdntb.gov.ua

The bulky cyclobutyl substituent is expected to have a significant impact on the polymerization kinetics and the properties of the resulting polymer. It may introduce steric hindrance, potentially lowering the rate of polymerization compared to less substituted enones like methyl vinyl ketone. However, this bulkiness can also lead to polymers with increased thermal stability and a higher glass transition temperature (Tg) due to restricted chain mobility. The stereochemistry of the polymer (tacticity) would also be influenced by the cyclobutyl group, which could favor the formation of syndiotactic or isotactic structures under specific polymerization conditions. mdpi.com

Table 1: Comparison of Properties of Polymers Derived from Various Vinyl Ketone Monomers (Illustrative) This table presents expected properties based on known structure-property relationships in polymer chemistry.

| Monomer | Expected Polymer Structure | Anticipated Glass Transition Temperature (Tg) | Potential Properties & Applications |

|---|---|---|---|

| Methyl Vinyl Ketone | -[CH₂-CH(C(O)CH₃)]n- | Low to Moderate | Photodegradable plastics, coatings |

| Phenyl Vinyl Ketone | -[CH₂-CH(C(O)Ph)]n- | Moderate to High | Higher refractive index polymers, photodegradable materials nih.gov |

| This compound | -[CH₂-CH(C(O)CH=CHC₄H₇)]n- | High | Thermally stable materials, specialty polymers with tailored mechanical properties |

Ring-Opening Metathesis Polymerization (ROMP) Potential of Cyclobutene (B1205218) Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins. beilstein-journals.org While the cyclobutane (B1203170) ring in this compound is saturated and thus inactive towards ROMP, it could be chemically modified to introduce a double bond, yielding a cyclobutene derivative. For instance, through a sequence of halogenation and elimination reactions, the cyclobutyl group could be converted into a cyclobutenyl group, rendering the molecule suitable for ROMP.